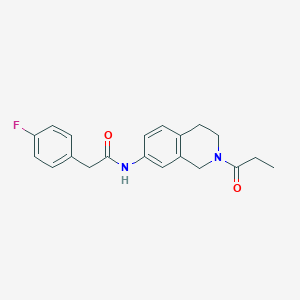
2-(4-fluorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Properties
Research on isoquinoline derivatives has highlighted their complex structural aspects and potential for forming salt and inclusion compounds. For instance, studies on amide-containing isoquinoline derivatives have shown their ability to form gels and crystalline solids upon treatment with various mineral acids. This property is crucial for applications in materials science, where the formation of gels and solids can be harnessed for drug delivery systems and the development of new materials with specific fluorescence emission characteristics (Karmakar et al., 2007).
Synthesis and Chemical Reactivity
Isoquinoline derivatives have been synthesized through various methods, including iodine-mediated cyclization, showcasing their chemical reactivity and potential for creating a wide range of structurally diverse molecules. Such synthetic versatility is essential in pharmaceutical research for developing new drugs with targeted therapeutic effects (Kobayashi et al., 2007).
Cytotoxic Activity
Some novel sulfonamide derivatives, including those related to isoquinoline structures, have demonstrated cytotoxic activity against various cancer cell lines. This suggests potential applications of the compound for cancer research, particularly in discovering new chemotherapeutic agents (Ghorab et al., 2015).
Neuroprotective and Antiviral Effects
Research into isoquinoline derivatives has also explored their neuroprotective and antiviral effects, indicating potential applications in treating neurological diseases and viral infections. For example, studies on anilidoquinoline derivatives have shown therapeutic efficacy in treating Japanese encephalitis, highlighting the compound's potential in antiviral research (Ghosh et al., 2008).
Fluorescence and Photophysical Properties
The photophysical properties of isoquinoline derivatives, including fluorescence, are of interest for applications in bioimaging and sensors. The ability of these compounds to exhibit strong fluorescence emission at specific wavelengths makes them valuable tools in molecular biology and chemistry for tracking and analyzing biological processes (Karmakar et al., 2007).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-20(25)23-10-9-15-5-8-18(12-16(15)13-23)22-19(24)11-14-3-6-17(21)7-4-14/h3-8,12H,2,9-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGITUHGFICVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2731301.png)

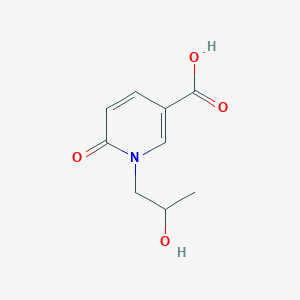
![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)
![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)

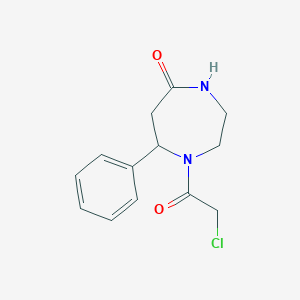
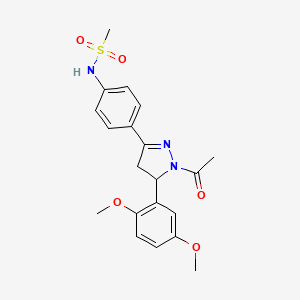

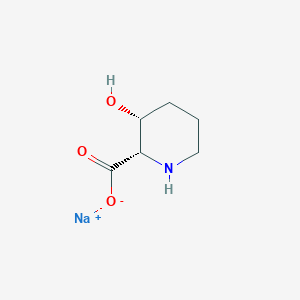
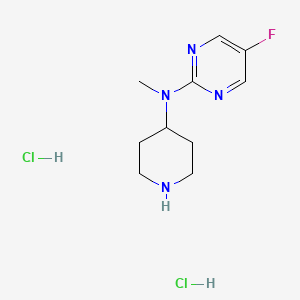
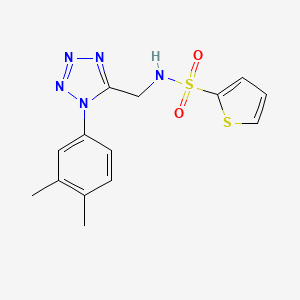
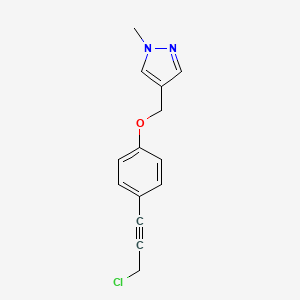
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)
